molecular formula C30H31N3O4S2 B2604279 ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532969-90-7

ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2604279
CAS No.: 532969-90-7
M. Wt: 561.72
InChI Key: VBNLBNCRBWDQGP-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of thiophene and benzothiophene derivatives often involves cyclization reactions, with one study detailing the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013). These synthetic methodologies are pivotal for creating compounds with potential biological activities, demonstrating the versatility and synthetic accessibility of thiophene-based molecules.

Biological Activities

Several studies have explored the antimicrobial and anticancer properties of thiophene derivatives. For instance, compounds synthesized from ethyl 2-aminothiophene-3-carboxylates have been evaluated for their in vitro antitumor activity, showing potential against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, novel thiophene and benzothiophene derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds exhibiting promising results (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Antioxidant and Anti-inflammatory Applications

The antioxidant and anti-inflammatory activities of thiophene derivatives have also been a subject of research. A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed that compounds with phenolic substitutions showed greater antioxidant activity and possessed significant anti-inflammatory effects, comparable to standard drugs (Madhavi & Sree Ramya, 2017).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with .

Future Directions

Thiophene derivatives have shown a variety of biological effects, making them a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new synthetic methods and the discovery of novel thiophene derivatives with enhanced biological activities are promising future directions .

Properties

IUPAC Name

ethyl 2-[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S2/c1-3-37-30(36)26-22-13-9-15-24(22)39-29(26)32-27(34)19(2)38-25-18-33(23-14-8-7-12-21(23)25)17-16-31-28(35)20-10-5-4-6-11-20/h4-8,10-12,14,18-19H,3,9,13,15-17H2,1-2H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLBNCRBWDQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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